molecular formula C8H12N2O2 B1645829 Methyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1006348-65-7

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B1645829
CAS RN: 1006348-65-7
M. Wt: 168.19 g/mol
InChI Key: PORMWGSZOHFFHJ-UHFFFAOYSA-N
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Description

“Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C8H12N2O2 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “Methyl 1-isopropyl-1H-pyrazole-3-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles, including “Methyl 1-isopropyl-1H-pyrazole-3-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” has a molecular weight of 126.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Pyrazole derivatives, including those related to Methyl 1-isopropyl-1H-pyrazole-3-carboxylate, have been extensively studied for their medicinal properties. For instance, Thangarasu et al. (2019) explored the synthesis of novel pyrazole derivatives with potential biological activities, including antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were synthesized from precursors derived from similar pyrazole carboxylates and tested for their inhibitory effects on enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are implicated in inflammatory and cancer pathways, respectively (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Material Science and Corrosion Inhibition

  • Pyrazole compounds, similar to Methyl 1-isopropyl-1H-pyrazole-3-carboxylate, have been investigated for their application in material science, particularly in corrosion inhibition. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating that these compounds can serve as efficient corrosion inhibitors (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Organic Synthesis and Chemical Reactions

  • Research has also focused on the reactivity and functionalization of pyrazole derivatives for organic synthesis applications. Studies by Yıldırım, Kandemirli, and Akçamur (2005) and others have explored the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives through various chemical reactions, providing insights into the synthesis and structural properties of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Chemistry

  • In coordination chemistry, pyrazole-based ligands have been used to construct coordination polymers and complexes. Research by Radi et al. (2015) involved the synthesis and characterization of pyrazole-dicarboxylate acid derivatives, which were utilized to assemble mononuclear Cu(II) and Co(II) coordination complexes, highlighting the versatility of pyrazole compounds in forming diverse metal-organic frameworks (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Ligand Design

  • Pyrazole derivatives have also been explored in the context of ligand design for asymmetric catalysis. Bovens, Togni, and Venanzi (1993) developed optically active pyrazolylmethane ligands for palladium-catalyzed asymmetric allylic alkylation, demonstrating the potential of pyrazole-based ligands in enantioselective synthesis (Bovens, Togni, & Venanzi, 1993).

Future Directions

The future directions in the study of “Methyl 1-isopropyl-1H-pyrazole-3-carboxylate” and other pyrazole derivatives involve further exploration of their synthesis methods and biological activities . Given their wide range of applications, they are likely to continue attracting the attention of researchers in various fields of science .

properties

IUPAC Name

methyl 1-propan-2-ylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMWGSZOHFFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229472
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-isopropyl-1H-pyrazole-3-carboxylate

CAS RN

1006348-65-7
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1-methylethyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-isopropyl-1h-pyrazole-3-carboxylic acid (0.9757 g, 6.33 mmol, Matrix Scientific) in MeOH (31.6 ml) in a glass pressure vessel was added sulfuric acid (0.355 ml, 6.33 mmol Sigma Aldrich). The vessel was sealed and the r×n was brought to reflux to stir. (NOTE: A portable blast shield was used.) R×n was allowed to stir for 5 hours. The r×n was concentrated in vacuo. The residue was diluted with water and extracted with EtOAc. The organic extract was washed with water, dried over MgSO4, filtered and concentrated in vacuo to give methyl 1-isopropyl-1H-pyrazole-3-carboxylate (0.8073 g, 4.80 mmol, 76% yield) as a clear oil. MS m/z=168.9 [M+H]+. Calculated for C8H12N2O2: 168.09. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.55 (d, J=6.85 Hz, 6 H) 3.93 (s, 3 H) 4.63 (dt, J=13.50, 6.75 Hz, 1 H) 6.83 (d, J=2.35 Hz, 1 H) 7.46 (d, J=2.35 Hz, 1 H)
Quantity
0.9757 g
Type
reactant
Reaction Step One
Quantity
0.355 mL
Type
reactant
Reaction Step One
Name
Quantity
31.6 mL
Type
reactant
Reaction Step One

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